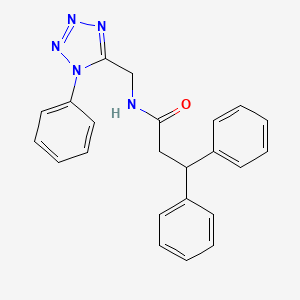

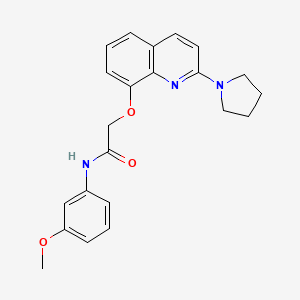

3,3-diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetrazole derivatives are a class of compounds that have a five-membered ring containing four nitrogen atoms and one carbon atom . They are known for their wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Synthesis Analysis

Tetrazole derivatives can be synthesized through various methods. One common approach involves the reaction of sodium azide and triethyl orthoformate . Another method involves the reaction of cyanuric chloride and 4-tetrazoylacetophenone by Friedel–Crafts reaction .Molecular Structure Analysis

Tetrazoles have a five-membered ring structure with four nitrogen atoms and one carbon atom . They can exist in two tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Chemical Reactions Analysis

Tetrazoles can undergo various chemical reactions due to their unique structure. For example, they can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also react with active metals to produce new compounds .Physical And Chemical Properties Analysis

Tetrazoles are generally crystalline and odorless compounds . They are soluble in water and other polar solvents . They can show both acidic and basic properties .科学研究应用

Antiviral Activity

The indole nucleus, which is a part of the compound’s structure, has been found to possess significant antiviral properties. Indole derivatives have been reported to show inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural similarity suggests that “3,3-diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide” could be explored for its potential antiviral applications, especially in designing new antiviral agents.

Anti-inflammatory Activity

Tetrazole derivatives, which form part of the compound’s structure, are known for their anti-inflammatory properties. They act as nonclassical bioisosteres of carboxylic acids and have been used in the development of various anti-inflammatory drugs . This compound could be investigated for its efficacy in reducing inflammation in medical conditions.

Antitumor and Cytotoxic Activity

Compounds with indole and tetrazole moieties have shown promising results in cytotoxic studies against cancer cell lines, such as human breast cancer cells (MCF-7) . The compound could be a candidate for further research in cancer therapy, focusing on its potential to inhibit tumor growth and induce cell death in cancerous cells.

Analgesic Activity

The tetrazole group is associated with analgesic activity, providing pain relief in various conditions . Research into the analgesic potential of “3,3-diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide” could lead to the development of new pain management medications.

Antimicrobial Activity

Indole derivatives are known to exhibit antimicrobial activity, which includes action against bacteria and fungi . This suggests that the compound could be utilized in the development of new antimicrobial agents, potentially contributing to the treatment of infectious diseases.

Antidiabetic Activity

Research has indicated that indole derivatives can have antidiabetic effects, which could be beneficial in managing diabetes . The compound’s potential as an antidiabetic agent could be explored, possibly leading to new therapeutic options for diabetes management.

安全和危害

未来方向

属性

IUPAC Name |

3,3-diphenyl-N-[(1-phenyltetrazol-5-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O/c29-23(24-17-22-25-26-27-28(22)20-14-8-3-9-15-20)16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWKRVLKMPNNFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NCC2=NN=NN2C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2991434.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2991438.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1H-indole-2-carboxamide](/img/structure/B2991439.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2991442.png)

![Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2991444.png)

![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2991445.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethylbenzamide](/img/structure/B2991446.png)

![3-butyl-2-((E)-2-((E)-3-((Z)-2-(3-butyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium trifluorotris(perfluoroethyl)phosphate(V)](/img/structure/B2991452.png)

![(2-Fluoro-5-methylphenyl)-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]cyanamide](/img/structure/B2991456.png)